![molecular formula C13H16N8O2S B2842299 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034462-48-9](/img/structure/B2842299.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . This technique provides detailed information about the arrangement of atoms in a crystal and can be used to determine the exact molecular structure of a compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, a series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines containing pyrazole moieties were synthesized using hydrazonoyl halides as precursors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, one compound was described as an off pale yellow solid with a melting point of 188–189 °C .Scientific Research Applications
Herbicidal Activity
Research has demonstrated that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit significant herbicidal activity across a broad spectrum of vegetation at low application rates. These findings underscore the potential utility of these compounds in agricultural sciences for the development of new, more efficient herbicides (M. Moran, 2003).
Insecticidal Agents
Another area of application is in pest management, where novel sulfonamide-bearing thiazole derivatives have been synthesized and shown to possess potent toxic effects against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in developing effective insecticidal agents, which can help in the control of pests that affect cotton and other crops (Nanees N. Soliman et al., 2020).
Antimicrobial and Antifungal Applications
Further studies have explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety with promising antibacterial and antifungal activities. These compounds have been tested against various pathogens, revealing their potential as new agents in the fight against infectious diseases (M. E. Azab et al., 2013).
Antifungal Efficacy Against Candidiasis
Compounds comprising a pyridine-3-sulfonamide scaffold and 1,2,4-triazole substituents have been developed for their antifungal activity, particularly against strains of Candida associated with candidiasis. These compounds have shown to possess greater efficacy than fluconazole against certain Candida species, indicating their potential in antifungal therapy (Krzysztof Szafrański et al., 2017).
Cardiovascular Applications
Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has identified compounds with potent coronary vasodilating and antihypertensive activities. This research opens up possibilities for the development of novel cardiovascular agents, offering potential therapeutic benefits for conditions such as hypertension and coronary artery disease (Y. Sato et al., 1980).
Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of their antimicrobial and antiviral activities . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .
Future Directions
properties
IUPAC Name |
1-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N8O2S/c1-19-8-11(6-15-19)24(22,23)18-10-4-5-20(7-10)13-3-2-12-16-14-9-21(12)17-13/h2-3,6,8-10,18H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHJTSPQHIZJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![3-benzyl-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2842218.png)
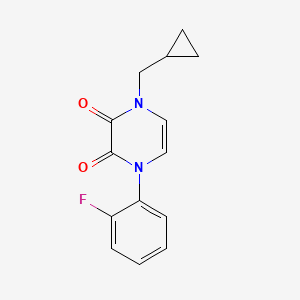
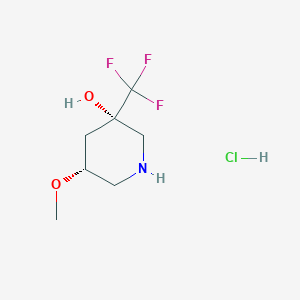
![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)
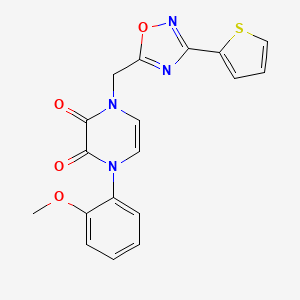
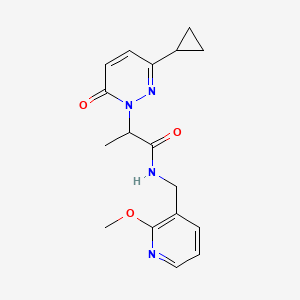

![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)

![2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B2842235.png)
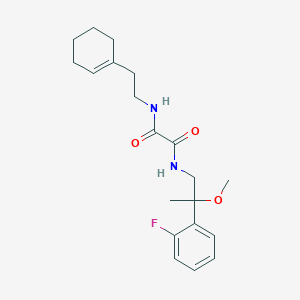
![(2Z)-2-[(3,4-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2842239.png)